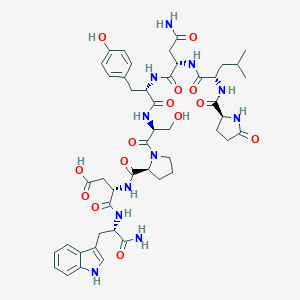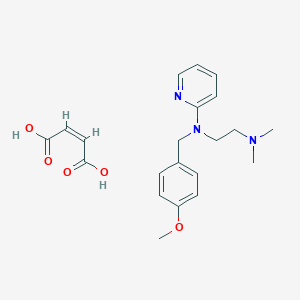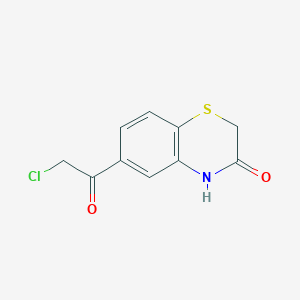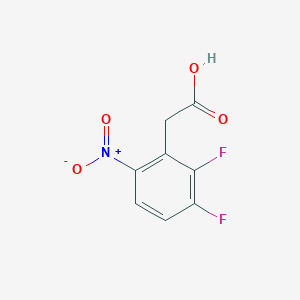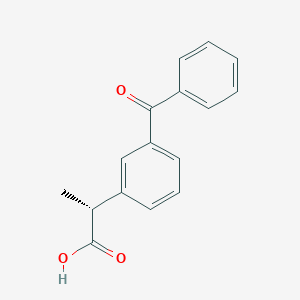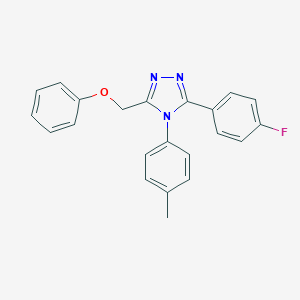
methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate, also known as MDP, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MDP is a pyridine derivative that is synthesized through a multi-step process involving the condensation of 2-acetylpyridine with ethyl cyanoacetate, followed by hydrolysis and methylation.
Mecanismo De Acción
The mechanism of action of methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in the field of medicinal chemistry. However, methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate also has some limitations, including its relatively low potency compared to other anti-inflammatory drugs and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate. One potential direction is the development of more potent and selective methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate analogs for use as anti-inflammatory and analgesic drugs. Another potential direction is the investigation of the potential use of methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the use of methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate as a starting material for the synthesis of various biologically active compounds, such as pyridine derivatives and heterocyclic compounds, could also be explored.
Métodos De Síntesis
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate is synthesized through a multi-step process involving the condensation of 2-acetylpyridine with ethyl cyanoacetate, followed by hydrolysis and methylation. The first step involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base catalyst to form the intermediate product, 2-(1-cyanoethyl)-3-acetylpyridine. This intermediate product is then hydrolyzed with the help of an acid catalyst to form the corresponding carboxylic acid, which is then methylated using methyl iodide to yield methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate has been used as a starting material for the synthesis of various biologically active compounds, such as pyridine derivatives and heterocyclic compounds.
Propiedades
Número CAS |
147751-01-7 |
|---|---|
Nombre del producto |
methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2,4-5H,3H2,1H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
RPKWELAXGRBXSO-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC=CC(=O)N1 |
SMILES |
COC(=O)C1CC=CC(=O)N1 |
SMILES canónico |
COC(=O)C1CC=CC(=O)N1 |
Sinónimos |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




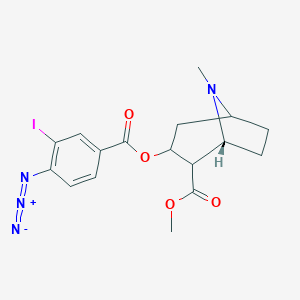
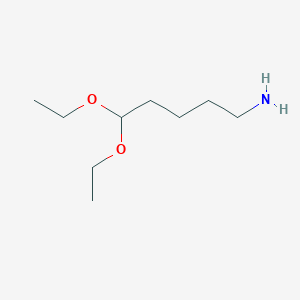
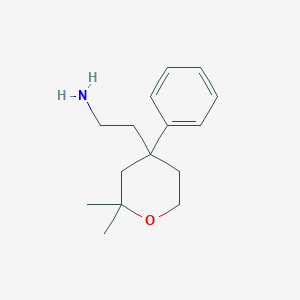
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

